REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[C:9](C1C=CC(O)=CC=1)([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH3:11])[CH3:10]>C1(C)C=CC=CC=1>[C:9]([C:1]1[CH:2]=[C:3]([CH3:8])[CH:4]=[CH:5][C:6]=1[OH:7])([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH3:11])[CH3:10]
|
Name
|
|
Quantity
|
34.15 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C1=CC=CC=C1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring for 17 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 200 ml reactor thoroughly dried
|
Type
|
ADDITION
|
Details
|
were introduced
|
Type
|
ADDITION
|
Details
|
was dropwise added at 80° C.
|
Type
|
FILTRATION
|
Details
|
the reaction solution was filtered
|
Type
|
WASH
|
Details
|
with washing with hexane
|
Type
|
CUSTOM
|
Details
|
The resulting liquid was purified by silica gel column chromatography
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C1=CC=CC=C1)C1=C(C=CC(=C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.52 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |